Product packaging for Clindamycin-13C,D3 Sulfoxide(Cat. No.:)

Clindamycin-13C,D3 Sulfoxide

Cat. No.: B1151110
M. Wt: 444.99
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clindamycin-13C,D3 Sulfoxide is a chemically defined stable isotope-labeled analog of Clindamycin Sulfoxide, which is a key oxidative metabolite of the semi-synthetic antibiotic Clindamycin . This compound is synthetically prepared with carbon-13 (13C) and deuterium (D3) isotopes incorporated at the 1-methyl group of the pyrrolidinyl moiety, resulting in a defined molecular formula of C17¹³CH30D3ClN2O6S and a molecular weight of 444.99 g/mol . The primary research application of this compound is to serve as an internal standard in quantitative mass spectrometry-based bioanalysis . Its identical chemical structure to the unlabeled metabolite, combined with its distinct mass, allows for precise and accurate quantification of Clindamycin Sulfoxide in complex biological matrices, enabling advanced pharmacokinetic studies and drug metabolism research . The formation of Clindamycin Sulfoxide in vivo is primarily mediated by the cytochrome P450 enzyme CYP3A4 . Therefore, this labeled standard is an essential tool for investigating the metabolic fate of Clindamycin, understanding the activity of metabolic pathways, and ensuring the accuracy of analytical methods during drug development and formulation stages. The product is intended for use in analytical method development, method validation, and Quality Control (QC) applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage conditions are 2-8°C in a refrigerator .

Properties

Molecular Formula

C₁₇¹³CH₃₀D₃ClN₂O₆S

Molecular Weight

444.99

Synonyms

7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose; _x000B_7(S)-Chloro-7-deoxylincomycin-13C,D3 Sulfoxide;  U 25026A-13C,D3

Origin of Product

United States

Chemical Synthesis and Derivatization of Clindamycin Sulfoxide

Synthetic Methodologies for Clindamycin (B1669177) Sulfoxide (B87167)

The synthesis of Clindamycin Sulfoxide is primarily achieved through the oxidation of the thioether (-S-CH₃) group present in Clindamycin.

The most common and straightforward method for converting the thioether in Clindamycin to a sulfoxide is through direct oxidation. google.com A widely used oxidant for this purpose is an aqueous solution of hydrogen peroxide (H₂O₂). google.com This reagent is favored for its accessibility and relatively clean reaction profile. Other oxidizing agents known for chemoselective thioether oxidation, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, could also be employed, though hydrogen peroxide is well-documented for this specific transformation. reddit.comorganic-chemistry.org The reaction involves the controlled addition of the oxidant to Clindamycin, leading to the formation of the sulfoxide. google.com

A significant challenge in the synthesis of Clindamycin Sulfoxide is preventing over-oxidation. google.com The sulfoxide product can be further oxidized to form the corresponding Clindamycin Sulfone (-SO₂-CH₃), an undesired byproduct. google.com Achieving selectivity is critical and is managed by carefully controlling the reaction conditions. Key parameters include:

Stoichiometry: Using a specific molar ratio of the oxidant relative to the Clindamycin starting material is crucial. A common ratio is between 2 to 6 moles of hydrogen peroxide for every mole of Clindamycin. google.com

Temperature: The reaction is typically conducted within a controlled temperature range, for instance, between 5°C and 55°C. google.com

Reaction Time: The duration of the reaction is limited to prevent the secondary oxidation of the sulfoxide. Typical times range from 20 minutes to 2 hours. google.com

By optimizing these factors, the synthesis can be directed to yield the desired sulfoxide as the major product while minimizing the formation of the sulfone. google.com

Table 1: Reaction Conditions for Selective Synthesis of Clindamycin Sulfoxide


ParameterCondition RangePurpose
OxidantAqueous Hydrogen Peroxide (H₂O₂)Converts thioether to sulfoxide
Molar Ratio (Clindamycin:H₂O₂)1 : 2-6Ensures sufficient oxidation without promoting over-oxidation
Temperature5°C - 55°CControls reaction rate and selectivity
Time20 minutes - 2 hoursPrevents further oxidation to sulfone

Data sourced from patent information. google.com

The oxidation of the sulfur atom in Clindamycin introduces a new chiral center, as the sulfoxide group has a pyramidal structure. This results in the formation of two diastereomeric isomers, often referred to as Isomer A and Isomer B. The direct oxidation of Clindamycin is generally not stereoselective, leading to a mixture of these diastereomers. caymanchem.com

The synthesis of a single, enantiomerically pure sulfoxide is a more complex challenge that would require asymmetric synthesis methodologies. researchgate.netrsc.org Such methods often involve the use of chiral catalysts or reagents to influence the stereochemical outcome of the oxidation. nih.govresearchgate.netwiley-vch.de However, for the production of Clindamycin Sulfoxide as an analytical standard, it is often supplied as a mixture of diastereomers. caymanchem.com If a single isomer is required, separation of the resulting mixture is typically performed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC).

Preparation of Isotopically Labeled Clindamycin Sulfoxide

Isotopically labeled compounds like Clindamycin-13C,D3 Sulfoxide are indispensable for modern analytical techniques, particularly for quantitative analysis using mass spectrometry. schd-shimadzu.comnih.gov

The designation "13C,D3" indicates the specific isotopic labels incorporated into the molecule. The synonym for this compound, 7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose, precisely identifies the location of these labels. lgcstandards.com

The labels consist of:

One Carbon-13 (¹³C) atom: This heavy isotope of carbon replaces a standard Carbon-12 atom.

Three Deuterium (B1214612) (D or ²H) atoms: These heavy isotopes of hydrogen replace the standard protium (¹H) atoms.

These labels are specifically placed on the N-methyl group attached to the pyrrolidine (B122466) ring of the molecule. lgcstandards.comamericanchemicalsuppliers.com This labeling results in a molecule that is chemically identical to the unlabeled Clindamycin Sulfoxide but has a higher molecular weight, allowing it to be distinguished in a mass spectrometer.

The synthesis of this compound requires a site-specific labeling strategy. This is typically achieved by introducing the isotopic labels via a labeled precursor during the synthesis. The most logical synthetic route involves:

Starting Material: The synthesis would likely begin with a precursor molecule that lacks the N-methyl group on the pyrrolidine ring. This could be a demethylated version of Clindamycin or an earlier intermediate in its synthesis.

Labeling Reagent: An isotopically labeled methylating agent is used to introduce the labeled methyl group. A common reagent for this purpose would be iodomethane-13C,d₃ (¹³CD₃I).

Reaction: The demethylated precursor is reacted with the labeled methylating agent, which specifically attaches the -¹³CD₃ group to the nitrogen atom of the pyrrolidine ring.

Final Oxidation: After the labeled Clindamycin-13C,D3 has been synthesized, the final step is the controlled oxidation of the thioether to the sulfoxide, as described in section 2.1.

This precursor-based approach ensures that the isotopic labels are placed with high precision at the desired location, which is critical for its function as an internal standard. schd-shimadzu.com

Radiochemical Purity and Isotopic Enrichment Analysis of this compound

The comprehensive analysis of isotopically labeled compounds is crucial to ensure their quality and suitability for use as internal standards in quantitative studies. For this compound, this involves the determination of its radiochemical purity and the extent of isotopic enrichment. These analyses confirm the identity and integrity of the labeled molecule, ensuring that the measured signal in analytical assays corresponds to the target compound.

Radiochemical Purity Assessment

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. For this compound, this means quantifying the percentage of the compound that is not degraded or present as other related substances. High-performance liquid chromatography (HPLC) is a primary method for assessing the radiochemical purity of pharmaceutical compounds. rjraap.comusp.org

In a typical analysis, a sample of this compound would be injected into an HPLC system equipped with a suitable stationary phase, such as a C18 column, and a mobile phase optimized for the separation of clindamycin and its related impurities. rjraap.comusp.org Detection is often achieved using a UV detector and, if the compound were radiolabeled with a radioisotope, a radioactivity detector. For stable-isotope labeled compounds like this compound, mass spectrometry (MS) detection provides high specificity and sensitivity.

The purity is determined by integrating the peak area of the parent compound and any impurity peaks in the chromatogram. The radiochemical purity is then calculated as the ratio of the peak area of this compound to the total peak area of all detected compounds.

Table 1: Illustrative HPLC Purity Analysis of a Batch of this compound

ParameterResult
Retention Time 12.5 min
Purity by UV at 210 nm 99.2%
Major Impurity 1 (retention time 8.2 min) 0.5%
Major Impurity 2 (retention time 15.1 min) 0.2%
Other Impurities < 0.1%

Note: This data is illustrative and represents a typical purity profile for a high-quality standard.

Isotopic Enrichment Analysis

Isotopic enrichment analysis is performed to determine the percentage of the molecule that contains the desired stable isotopes, in this case, ¹³C and deuterium (D). This is a critical parameter as it ensures the mass distinction from the unlabeled analogue is sufficient for mass spectrometric resolution. Mass spectrometry is the definitive technique for this analysis. nih.gov

A high-resolution mass spectrometer can be used to analyze the molecular ion cluster of this compound. By comparing the measured isotopic distribution with the theoretical distribution for a given enrichment, the level of isotopic incorporation can be accurately determined. The analysis typically involves the following steps:

Mass Spectrum Acquisition : A high-resolution mass spectrum of the labeled compound is acquired.

Isotopic Cluster Analysis : The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and so on, are measured.

Comparison with Theoretical Distribution : The experimental isotopic pattern is compared to the theoretical pattern calculated for a specific isotopic enrichment.

Table 2: Example Isotopic Distribution Data for this compound

Ion SpeciesTheoretical Relative Abundance (99% Enrichment)Observed Relative Abundance
M+0 (Unlabeled) < 0.1%0.2%
M+1 1.5%1.6%
M+2 5.3%5.4%
M+3 20.1%20.0%
M+4 (¹³C, D₃) 100%100%

Note: This data is for illustrative purposes. The M+4 peak represents the fully labeled this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information regarding the position and extent of isotopic labeling. For this compound, ¹³C-NMR would show enhanced signals for the labeled carbon atom, while ²H-NMR (deuterium NMR) could confirm the location of the deuterium atoms. The absence of signals at specific positions in the ¹H-NMR spectrum can also indicate successful deuteration.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and isotopic enrichment, thereby validating its use as a reliable internal standard for quantitative bioanalytical assays.

Metabolic Formation of Clindamycin Sulfoxide: in Vitro Mechanistic Investigations

Enzymatic Pathways of Sulfoxide (B87167) Formation

The biotransformation of clindamycin (B1669177) into clindamycin sulfoxide is predominantly a Phase I metabolic reaction catalyzed by specific enzyme superfamilies within the liver and intestine.

Cytochrome P450 Isoform Involvement (e.g., CYP3A4/5)

In vitro studies utilizing human liver and intestinal microsomes have definitively identified the Cytochrome P450 (CYP) superfamily as the principal catalyst for clindamycin S-oxidation. researchgate.netfda.govnih.gov Specifically, CYP3A4 is the primary isoform responsible for this metabolic pathway. researchgate.netnih.govnih.gov A minor contribution from a related isoform, CYP3A5, has also been noted. fda.govnih.gov

The central role of CYP3A4 is supported by several lines of experimental evidence:

Correlation Analysis: In studies using a panel of human hepatic microsomes from different donors, a strong correlation was observed between the rate of clindamycin sulfoxide formation and the activity of testosterone (B1683101) 6β-hydroxylase, a known marker for CYP3A activity. researchgate.netnih.gov

Chemical Inhibition: The presence of ketoconazole, a specific inhibitor of CYP3A4, markedly inhibited the S-oxidation of clindamycin in microsomal incubations. researchgate.netnih.gov

Recombinant Enzymes: Experiments with a battery of heterologously expressed human CYP enzymes demonstrated that the CYP3A4 isoform possessed the highest catalytic activity for converting clindamycin to its sulfoxide metabolite. researchgate.netnih.gov

Contribution of Other Biotransformation Enzymes (e.g., Flavin-Containing Monooxygenases)

To ensure a comprehensive understanding of the metabolic pathway, the potential involvement of other major oxidative enzymes, such as the Flavin-Containing Monooxygenases (FMOs), was investigated. researchgate.netnih.gov FMOs are known to catalyze the oxygenation of various compounds containing nucleophilic heteroatoms like nitrogen and sulfur.

In Vitro Experimental Models for Metabolic Studies

The identification of the enzymatic pathways responsible for clindamycin sulfoxidation relies on sophisticated in vitro models that simulate the metabolic environment of the human body.

Application of Isolated Microsomes (e.g., Hepatic, Intestinal)

A primary tool for these investigations is the use of microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. nih.gov Microsomes isolated from human liver and intestinal tissues are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 family, making them an excellent model for studying Phase I metabolism. researchgate.netfda.gov Incubations of clindamycin with both hepatic and intestinal microsomes have consistently shown the primary metabolic product to be clindamycin sulfoxide, confirming that these tissues are major sites of its formation. researchgate.netnih.gov

Recombinant Enzyme Expression Systems

To pinpoint the exact enzyme isoforms responsible for a specific metabolic reaction, recombinant enzyme systems are employed. nih.gov In this approach, the DNA encoding a single drug-metabolizing enzyme, such as CYP3A4, is expressed in a host cell line (e.g., insect cells or bacteria). The resulting purified enzyme can then be used in activity assays. This model allows researchers to study the metabolic capabilities of a single enzyme in isolation, free from the confounding activities of other enzymes present in microsomes. It was through this method that CYP3A4 was confirmed as the isoform with the highest S-oxidase activity towards clindamycin. researchgate.netnih.gov

Kinetic Characterization of Sulfoxide Formation (In Vitro)

The formation of clindamycin sulfoxide from clindamycin by CYP3A4 follows Michaelis-Menten kinetics. This model describes the relationship between the concentration of the substrate (clindamycin) and the rate of the enzymatic reaction. The key parameters of this model are Vmax, the maximum rate of the reaction, and Km, the substrate concentration at which the reaction rate is half of Vmax. These constants are determined by incubating microsomes or recombinant enzymes with a range of clindamycin concentrations and measuring the corresponding rates of clindamycin sulfoxide formation.

Below is a table representing typical data obtained from such in vitro kinetic studies.

Enzyme SourceKinetic ParameterValueUnit
Human Liver MicrosomesKm (Michaelis Constant)150 - 250µM
Vmax (Maximum Velocity)800 - 1200pmol/min/mg protein
Recombinant Human CYP3A4Km (Michaelis Constant)180 - 300µM
Vmax (Maximum Velocity)25 - 40nmol/min/nmol CYP

Note: The values in this table are representative examples derived from typical in vitro drug metabolism studies and are intended for illustrative purposes.

Enzyme Kinetic Parameters and Reaction Rates

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the specific S-oxidation of clindamycin by CYP3A4 are not extensively detailed in the reviewed scientific literature. These parameters are essential for quantifying the affinity of the enzyme for the substrate and the maximum rate at which the metabolic conversion can occur. While the formation of clindamycin sulfoxide in human hepatic microsomes has been shown to correlate with CYP3A-catalyzed testosterone 6β-hydroxylase activity, specific values for the sulfoxidation reaction itself remain to be fully characterized. nih.gov

Table 1: Enzyme Kinetic Parameters for Clindamycin Sulfoxide Formation
EnzymeKinetic ParameterValue
CYP3A4K_m (Michaelis-Menten constant)Not Reported
CYP3A4V_max (Maximum reaction velocity)Not Reported

Inhibition and Induction Studies of Sulfoxide-Forming Enzymes

Inhibition Studies

The reliance on CYP3A4 for the metabolism of clindamycin makes it susceptible to drug-drug interactions involving inhibitors of this enzyme. In vitro experiments have provided clear evidence for this susceptibility. Co-incubation with ketoconazole, a potent and specific inhibitor of CYP3A4, markedly inhibits the S-oxidase activity responsible for forming clindamycin sulfoxide. nih.govresearchgate.net This demonstrates that compounds interfering with CYP3A4 function can significantly reduce the metabolic clearance of clindamycin via the sulfoxidation pathway.

Furthermore, clindamycin itself has been evaluated for its potential to inhibit various CYP450 enzymes. These in vitro studies revealed that clindamycin does not significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2E1, or CYP2D6. However, it does exhibit moderate inhibitory effects on CYP3A4. At a concentration of 100 µM, clindamycin was found to inhibit approximately 26% of CYP3A4 activity. nih.gov

Table 2: In Vitro Inhibition of Clindamycin Sulfoxide-Forming Enzyme (CYP3A4)
InhibitorEnzymeObserved Effect
KetoconazoleCYP3A4Marked inhibition of clindamycin S-oxidase activity
Clindamycin (100 µM)CYP3A4~26% inhibition of activity

Induction Studies

Induction of the enzymes responsible for metabolism can lead to an increased rate of metabolite formation and faster clearance of the parent drug. CYP3A4 is well-known to be inducible by various xenobiotics. Rifampicin (B610482), a potent inducer of CYP3A4, exemplifies this phenomenon. clinpgx.org In vitro studies in primary human hepatocytes have shown that rifampicin dose-dependently induces the expression of CYP3A4 mRNA. clinpgx.org This increased enzyme expression leads to a higher metabolic capacity. Consequently, the co-administration of a CYP3A4 inducer like rifampicin is expected to increase the rate of clindamycin's conversion to clindamycin sulfoxide. researchgate.net This is supported by pharmacokinetic studies which show that rifampicin significantly increases the clearance of clindamycin, a direct consequence of the induction of its metabolic pathways observed in vitro. nih.gov

Table 3: In Vitro Induction of Clindamycin Sulfoxide-Forming Enzyme (CYP3A4)
InducerEnzymeObserved Effect
RifampicinCYP3A4Increased mRNA expression in human hepatocytes

Chemical Degradation and Transformation Pathways of Clindamycin and Its Sulfoxide

Degradation under Controlled Environmental Conditions

The stability of clindamycin (B1669177) and its sulfoxide (B87167) derivative is significantly influenced by environmental factors such as pH and the presence of oxidizing agents. Forced degradation studies, which expose the compound to stress conditions, are essential for identifying potential degradation products and establishing stable formulation conditions.

Impact of pH on Degradation Kinetics and Products

The pH of an aqueous solution is a critical factor in the stability of clindamycin and its derivatives. Studies have shown that clindamycin exhibits maximum stability in the pH range of 3 to 5. researchgate.net Outside this range, degradation is more pronounced.

In the acidic range of pH 0.4-4, the primary degradation pathway for clindamycin is the hydrolysis of the thioglycoside linkage. This reaction results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. researchgate.net Conversely, in the pH range of 5-10, the main degradation reaction involves the scission of the 7-(S)-Cl group, leading to the formation of its 7-(R)-OH analog, lincomycin. researchgate.net Formulations with pH values below 4 have been observed to have decreased stability. researchgate.net Some studies indicate that compositions with a pH below 3 and above 7 show notable signs of clindamycin degradation. researchgate.net

Advanced degradation methods also show a strong pH dependence. For instance, the degradation rate of clindamycin using nanoscale zero-valent iron in the presence of hydrogen peroxide increases with decreasing pH. researchgate.net Similarly, non-thermal plasma treatment achieved almost 100% degradation under acidic conditions at pH 3. researchgate.netnih.gov

Table 1: Effect of pH on Clindamycin Degradation and Stability

pH RangeObserved EffectPrimary Degradation Pathway/ProductsReference
0.4 - 4Increased degradationHydrolysis of thioglycoside linkage (forms 1-dethiomethyl-1-hydroxy clindamycin) researchgate.net
3 - 5Maximum stabilityMinimal degradation researchgate.net
5 - 10Increased degradationScission of the 7-(S)-Cl group (forms lincomycin) researchgate.net
Acidic (e.g., pH 3)Enhanced degradation with AOPsAccelerated removal in processes like NTP and Fenton-like reactions researchgate.netnih.gov
Advanced Oxidation Processes (e.g., Non-thermal plasma)

Oxidative Degradation Processes

Oxidation is a primary pathway for the degradation of clindamycin, directly leading to the formation of its sulfoxide and sulfone derivatives. The sulfur atom of the methylthio group in the clindamycin molecule is susceptible to oxidation. This transformation is a central focus of forced degradation studies, often accelerated by using oxidizing agents like hydrogen peroxide to simulate and study the degradation process. google.com

The oxidation typically occurs in a two-step process:

Formation of Clindamycin Sulfoxide: The initial oxidation of the sulfur atom in clindamycin yields the more stable intermediate, Clindamycin Sulfoxide.

Formation of Clindamycin Sulfone: The sulfoxide intermediate can then undergo further oxidation to form Clindamycin Sulfone. This second oxidation step is generally more challenging to achieve than the initial oxidation to the sulfoxide.

Controlling the reaction conditions, such as the concentration of the oxidant, temperature, and reaction time, is critical to manage the extent of oxidation and avoid the excessive formation of the sulfone byproduct. google.comnih.gov Advanced oxidation processes, including photodegradation stimulated by reactive oxygen species (ROS) like hydroxyl radicals (•OH), also contribute to the oxidative degradation of clindamycin in environmental settings. nih.gov

Identification and Characterization of Degradation Products

Mechanistic Studies of Degradation Reactions (e.g., S-oxidation, hydrolysis, deamination)

Several distinct reaction mechanisms contribute to the degradation of clindamycin and its sulfoxide.

S-oxidation: This is the most direct oxidative pathway where the sulfur atom is oxidized. The initial step forms clindamycin sulfoxide, which is an active metabolite. nih.govcaymanchem.com A subsequent oxidation step can convert the sulfoxide to clindamycin sulfone. This process is readily studied using oxidants like hydrogen peroxide. google.com

Hydrolysis: As previously noted, hydrolysis is a significant degradation mechanism that is highly dependent on pH. Under acidic conditions, the thioglycoside bond is cleaved, while under neutral to alkaline conditions, the molecule can convert to lincomycin. researchgate.net

Deamination, Demethylation, Dechlorination, and Hydroxylation: These degradation reactions have been identified during the application of advanced degradation methodologies like non-thermal plasma treatment. nih.goviwaponline.com These processes involve the removal or modification of various functional groups on the clindamycin molecule, leading to a variety of smaller organic compounds. nih.gov For example, N-demethylation results in the formation of N-desmethylclindamycin, a known metabolite. nih.govdrugbank.com

Formation of Related Compounds (e.g., clindamycin sulfone, desulfonylated products)

The degradation of clindamycin leads to several related compounds, with clindamycin sulfone being a primary product of oxidative stress.

Clindamycin Sulfone: This compound is a well-characterized process-related impurity and a degradation product of clindamycin. It is formed through the oxidation of the clindamycin sulfoxide intermediate. The presence of the sulfone is carefully monitored during manufacturing and throughout the shelf-life of clindamycin products.

Desulfonylated Products: Desulfonylation, the removal of the sulfonyl group, is another identified degradation pathway, particularly observed in advanced processes like non-thermal plasma treatment. nih.goviwaponline.com This reaction involves the cleavage of the carbon-sulfur bond. researchgate.netwikipedia.org

Other Metabolites: In addition to the sulfoxide and sulfone, other metabolites and degradation products such as N-desmethylclindamycin have been identified. nih.govdrugbank.comnih.gov

Advanced Degradation Methodologies in Laboratory Settings (e.g., Non-thermal Plasma Treatment)

To address the environmental persistence of antibiotics like clindamycin, advanced degradation methodologies are being investigated in laboratory settings. Non-thermal plasma (NTP) treatment is a notable example.

NTP is an advanced oxidation process that involves generating a variety of highly reactive species, including free radicals, ions, and reactive oxygen and nitrogen species, at or near room temperature. iwaponline.com These species can effectively decompose complex organic pollutants like clindamycin in aqueous solutions. nih.gov

Studies have demonstrated that NTP systems exhibit excellent degradation rates for clindamycin, achieving over 90% removal within 15 minutes under neutral conditions. nih.goviwaponline.com The efficiency is further enhanced under acidic conditions (pH=3), where nearly complete degradation can be achieved in the same timeframe. researchgate.netnih.gov The degradation process initiated by NTP is complex, involving multiple chemical reactions simultaneously, such as demethylation, desulfonylation, dechlorination, hydroxylation, and deamination, which break down the clindamycin molecule into smaller organic compounds. nih.goviwaponline.com

Table 2: Degradation Pathways of Clindamycin via Non-Thermal Plasma (NTP)

Degradation ReactionDescriptionReference
DemethylationRemoval of a methyl group nih.goviwaponline.com
DesulfonylationRemoval of the sulfonyl group nih.goviwaponline.com
DechlorinationRemoval of a chlorine atom nih.goviwaponline.com
HydroxylationAddition of a hydroxyl group nih.goviwaponline.com
DeaminationRemoval of an amine group nih.goviwaponline.com

Analytical Chemistry of Clindamycin Sulfoxide and Its Labeled Analog

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and purification of clindamycin (B1669177) sulfoxide (B87167) from complex matrices prior to its detection and quantification. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for the analysis of clindamycin sulfoxide involves the careful selection and optimization of several parameters to achieve adequate separation from the parent drug, clindamycin, and other related substances.

Column Selection: Reversed-phase columns, particularly C18 and C8 columns, are commonly employed for the separation of clindamycin and its metabolites. nih.govnih.gov The choice between C18 and C8 depends on the desired retention and selectivity. A C18 column provides greater hydrophobicity and retention, which can be beneficial for separating polar metabolites, while a C8 column offers shorter retention times.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. core.ac.ukmdpi.com The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like clindamycin and its sulfoxide metabolite. Optimization of the mobile phase composition, including the organic modifier ratio and buffer pH, is essential for achieving the desired chromatographic resolution. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile is a common choice. core.ac.uk

Detection: Ultraviolet (UV) detection is often used for the analysis of clindamycin and its related compounds. core.ac.ukmdpi.com The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte.

Optimization: Method optimization involves systematically adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve optimal separation efficiency, peak symmetry, and analysis time. core.ac.uk For example, increasing the flow rate can reduce the analysis time, but it may also decrease the separation efficiency. core.ac.uk Therefore, a balance must be found between these competing factors.

Table 1: Exemplary HPLC Parameters for Clindamycin Analysis

Parameter Condition
Column Reversed-phase C18, 250 x 4.6mm, 5µm
Mobile Phase 0.02M Disodium hydrogen phosphate buffer (pH 2.9) and Acetonitrile (71:29 v/v)
Flow Rate 1.5 mL/min
Detection UV at 195 nm

| Internal Standard | Phenobarbitone |

This table is based on a method developed for clindamycin and serves as a starting point for the development of a method for its sulfoxide metabolite. core.ac.uk

Gas Chromatography (GC) Applications

Gas chromatography is generally not the preferred method for the analysis of thermally labile and polar compounds like clindamycin and its sulfoxide metabolite. The high temperatures required for GC analysis can lead to the degradation of these molecules, resulting in inaccurate and unreliable data.

To make such compounds amenable to GC analysis, a chemical derivatization step is necessary to increase their volatility and thermal stability. jfda-online.com Derivatization typically involves the reaction of the analyte with a reagent that replaces active hydrogens in functional groups like hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups with less polar and more stable moieties. Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for this purpose. sigmaaldrich.com

However, the derivatization process adds complexity to the analytical workflow and may not always be quantitative. Given the availability of robust and sensitive LC-MS/MS methods, GC is rarely employed for the analysis of clindamycin and its metabolites.

Chiral Separation of Sulfoxide Isomers

Clindamycin sulfoxide possesses a chiral center at the sulfur atom, in addition to the multiple chiral centers already present in the clindamycin molecule. This results in the formation of diastereomers, which may exhibit different biological activities and metabolic fates. Therefore, the ability to separate these isomers is of significant interest.

Chiral high-performance liquid chromatography (HPLC) is the most common technique for the separation of enantiomers and diastereomers. This can be achieved through two main approaches:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that can selectively interact with one isomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including sulfoxides. nih.govresearchgate.net The choice of the specific CSP and the mobile phase composition is critical for achieving successful chiral separation. nih.gov Macrocyclic glycopeptide chiral stationary phases have also been shown to be effective in separating chiral sulfoxides. nih.gov

Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a conventional achiral column.

The development of a chiral separation method for clindamycin sulfoxide isomers would involve screening different CSPs and mobile phases to identify the optimal conditions for resolution.

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity for the detection and quantification of clindamycin sulfoxide. It is most commonly coupled with liquid chromatography (LC-MS/MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

LC-MS/MS is the gold standard for the quantitative bioanalysis of drugs and their metabolites. ckisotopes.com This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte molecules are ionized. The resulting ions are then mass-analyzed. In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise. nih.govnih.gov

The use of a stable isotope-labeled internal standard, such as clindamycin-13C,D3 sulfoxide, is essential for accurate and precise quantification. uni-muenchen.de The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and is detected by the mass spectrometer. By measuring the ratio of the analyte peak area to the internal standard peak area, any variability in sample preparation, injection volume, and ionization efficiency can be compensated for.

Table 2: Conceptual LC-MS/MS Parameters for Clindamycin Sulfoxide and its Labeled Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Clindamycin Sulfoxide 441.2 Hypothetical fragment To be optimized

| This compound | 445.2 | Hypothetical fragment | To be optimized |

This table illustrates the principles of MRM for the analyte and its labeled internal standard. The exact product ions and collision energies would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

As discussed in section 5.1.2, gas chromatography is not a common technique for the analysis of clindamycin sulfoxide due to its polarity and thermal lability. Consequently, the use of GC-MS for this compound is also very limited.

If GC-MS were to be employed, it would necessitate a derivatization step to make the analyte volatile and thermally stable. jfda-online.com The resulting derivative could then be analyzed by GC-MS. The mass spectrometer would be used to identify and quantify the derivatized analyte based on its mass spectrum and retention time. However, the complexity of the derivatization process and the availability of more direct and sensitive LC-MS/MS methods make GC-MS an impractical choice for the routine analysis of clindamycin sulfoxide.

Electrospray Ionization (ESI-MS) Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in tandem with collision-induced dissociation (CID), is a powerful tool for the structural elucidation of clindamycin derivatives. In positive ion mode, both Clindamycin Sulfoxide and its isotopically labeled analog, this compound, readily form protonated molecules, [M+H]⁺.

The fragmentation of Clindamycin Sulfoxide is characterized by specific neutral losses and the formation of diagnostic product ions. A key fragmentation pathway involves the cleavage of the amide bond linking the amino acid moiety and the sugar moiety. This cleavage typically results in the formation of a prominent ion corresponding to the N-methyl-4-propyl-pyrrolidine carboxamide portion. For the unlabeled Clindamycin Sulfoxide, this fragment ion is observed at a mass-to-charge ratio (m/z) of 126.1284. medchemexpress.com This ion is often the base peak in the MS/MS spectrum and is highly specific for the lincosamide structure. chemicea.com

For the isotopically labeled analog, this compound, the mass of the protonated molecule and its fragments are shifted. The labeling incorporates three deuterium (B1214612) atoms on the N-methyl group and one ¹³C atom, resulting in a total mass increase of 4 Da compared to the unlabeled compound. Consequently, the characteristic fragment ion containing the N-methyl-pyrrolidine ring will appear at m/z 130. This predictable mass shift is crucial for quantitative analysis using isotope dilution methods, where the labeled compound serves as an internal standard.

The table below summarizes the expected m/z values for the parent ions and the primary fragment ion for both compounds.

CompoundFormulaExact Mass[M+H]⁺ (m/z)Primary Fragment Ion (m/z)
Clindamycin SulfoxideC₁₈H₃₃ClN₂O₆S440.1748441.1821126.1284
This compoundC₁₇¹³CH₃₀D₃ClN₂O₆S444.1938445.2011130.1474

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of Clindamycin Sulfoxide and its labeled analog. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Ultraviolet-Visible (UV-Vis) spectrophotometry offers insights into the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the complete chemical structure of a molecule in solution. Through ¹H and ¹³C NMR, the connectivity and stereochemistry of this compound can be confirmed.

In a typical ¹H NMR spectrum of Clindamycin Sulfoxide, one would expect to see distinct signals for the protons of the propyl group, the pyrrolidine (B122466) ring, the sugar moiety, and the N-methyl and S-methyl groups. The oxidation of the sulfur atom to a sulfoxide introduces a chiral center, which can result in magnetic non-equivalence for nearby protons, potentially leading to more complex splitting patterns compared to the parent clindamycin. Furthermore, the electronegative oxygen of the sulfoxide group would cause a downfield shift (deshielding) for adjacent protons, particularly those on the S-methyl group and within the sugar ring.

For the isotopically labeled this compound, the NMR spectra would show specific, predictable changes:

¹H NMR: The signal corresponding to the N-methyl protons would be absent due to the replacement of protons with deuterium (D).

¹³C NMR: The signal for the N-methyl carbon would be a multiplet due to coupling with deuterium (a spin-1 nucleus), and its intensity would be significantly reduced. The presence of a single ¹³C label at a specific position would enhance the signal intensity for that carbon atom, confirming the site of isotopic enrichment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to detect and quantify substances containing chromophores—molecular groups that absorb light in the UV-Vis range. Clindamycin and its derivatives, including Clindamycin Sulfoxide, lack a significant chromophore in their structure. lgcstandards.com The molecule does not possess extensive conjugated systems or aromatic rings that would lead to strong absorption at wavelengths above 230 nm.

The UV absorption for these compounds is typically limited to the far-UV region, with a maximum absorbance (λmax) observed around 205-210 nm. pharmaffiliates.comresearchgate.net This absorption is generally attributed to n→σ* transitions associated with the amide linkage and heteroatoms (oxygen, sulfur, nitrogen, chlorine). lgcstandards.com Because this absorption occurs at a very low wavelength, detection can be susceptible to interference from many common solvents and excipients used in pharmaceutical preparations. lgcstandards.com Therefore, while UV-Vis spectrophotometry can be used for detection, it often requires chromatographic separation to ensure specificity.

The table below outlines the UV-Vis characteristics of Clindamycin Sulfoxide.

ParameterValue
Typical λmax~205 nm
ChromophoreWeak (Amide, Heteroatoms)
UtilityDetection following separation (e.g., HPLC)

Impurity Profiling and Reference Standard Applications

Impurity Profiling and the Significance of Clindamycin (B1669177) Sulfoxide (B87167)

The manufacturing process of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin, can inadvertently lead to the formation of various impurities. These can arise from the raw materials, intermediates, or degradation of the final product. Regulatory bodies worldwide mandate stringent control over these impurities, as they can potentially impact the safety and efficacy of the drug.

Characterization of Impurities in Raw Materials and Synthesized Batches

Clindamycin Sulfoxide has been identified as a significant process-related impurity and a potential degradant of Clindamycin. Its presence in raw materials and synthesized batches is a critical quality attribute that must be closely monitored. Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are employed for the detection and characterization of such impurities. These methods allow for the separation and identification of compounds with similar structures to the parent API.

Table 1: Common Process-Related Impurities and Degradants of Clindamycin

Impurity NameTypical Method of Detection
Clindamycin SulfoxideHPLC-UV, LC-MS
LincomycinHPLC-UV, LC-MS
7-epi-ClindamycinHPLC-UV, LC-MS
Clindamycin BHPLC-UV, LC-MS

This table is for illustrative purposes and may not be exhaustive.

Investigation of Impurity Formation Mechanisms during Synthesis

The formation of Clindamycin Sulfoxide is primarily attributed to the oxidation of the sulfide (B99878) moiety in the Clindamycin molecule. This oxidation can occur during the synthesis process, particularly if oxidizing agents are used or if the reaction conditions are not meticulously controlled. Exposure to atmospheric oxygen or certain storage conditions can also contribute to the degradation of Clindamycin into its sulfoxide form. Understanding these formation mechanisms is crucial for optimizing the manufacturing process to minimize the generation of this impurity.

The Pivotal Role of Clindamycin-13C,D3 Sulfoxide as an Analytical Reference Standard

To accurately quantify impurities like Clindamycin Sulfoxide, a reliable and well-characterized reference standard is essential. Isotopically labeled standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays due to their unique properties. The incorporation of stable isotopes (Carbon-13 and Deuterium) results in a compound that is chemically identical to the native impurity but has a distinct, higher mass.

Use as an Internal Standard in Quantitative Analytical Methods

In quantitative analytical methods, particularly those employing LC-MS, an internal standard is added to both the calibration standards and the unknown samples in a known, constant amount. The purpose of the internal standard is to correct for any variations in sample preparation, injection volume, and instrument response.

This compound is an ideal internal standard for the quantification of Clindamycin Sulfoxide. Since it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency in the mass spectrometer, it can effectively compensate for any analytical variability. The ratio of the signal from the analyte to the signal from the internal standard is used to construct the calibration curve and determine the concentration of the impurity in the sample with high accuracy and precision.

Table 2: Mass Spectrometric Properties of Clindamycin Sulfoxide and its Labeled Analog

CompoundMolecular FormulaExact Mass (Monoisotopic)
Clindamycin SulfoxideC18H33ClN2O6S440.17
This compoundC17¹³CH30D3ClN2O6S444.19

Contribution to Method Development and Validation in Analytical Laboratories

The availability of a well-characterized reference standard like this compound is fundamental for the development and validation of robust analytical methods. During method development, it is used to optimize chromatographic separation, mass spectrometric detection parameters, and sample extraction procedures.

In method validation, this reference standard is crucial for assessing key performance characteristics such as:

Specificity: Ensuring the method can distinguish the analyte from other components in the sample matrix.

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Traceability and Quality Control in Research Settings

In research and development settings, this compound provides traceability for analytical measurements. By using a certified reference material, researchers can ensure that their results are accurate and comparable to those from other laboratories. This is particularly important in stability studies, where the formation of degradation products over time is monitored.

Furthermore, in a quality control environment, this labeled standard is integral to routine batch release testing. Its use ensures the consistent quality of Clindamycin drug substance and drug product by enabling the reliable quantification of the sulfoxide impurity, thereby ensuring that it remains within the established and approved specification limits.

Advanced Research Directions and Emerging Areas

Development of Novel Analytical Methodologies for Trace Analysis

The increasing concern over the presence of pharmaceutical metabolites in the environment necessitates the development of highly sensitive and robust analytical methods for their detection at trace levels. For Clindamycin (B1669177) Sulfoxide (B87167), research is focused on moving beyond standard High-Performance Liquid Chromatography (HPLC) techniques to more advanced methodologies capable of quantification in complex matrices like soil and surface water.

A primary challenge in trace analysis is distinguishing the analyte from matrix interference and accounting for losses during sample preparation. The use of stable isotope-labeled internal standards is the gold standard for addressing this, and this is the principal application of Clindamycin-13C,D3 Sulfoxide. By incorporating this labeled compound into a sample at a known concentration, it behaves identically to the unlabeled analyte through extraction, separation, and ionization, correcting for any variations and ensuring highly accurate and precise quantification.

Current advanced methods often involve Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC/HRMS), which has been successfully used to detect Clindamycin Sulfoxide in various soil types. researchgate.net Future research aims to refine these methods to achieve even lower limits of detection (LOD) and quantification (LOQ), enabling more accurate environmental risk assessments. The development of automated solid-phase extraction (SPE) techniques coupled directly with LC-MS/MS systems represents a promising avenue for high-throughput analysis of large numbers of environmental samples.

Table 1: Key Parameters in Analytical Method Development for Clindamycin Sulfoxide

ParameterObjectiveTechnique/ApproachRole of this compound
Sensitivity Achieve low ng/L (ppt) detection limits.High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS).Not directly involved in sensitivity, but ensures accuracy at low levels.
Accuracy Correct for matrix effects and sample loss.Isotope Dilution Mass Spectrometry.Used as the ideal internal standard.
Specificity Differentiate from parent compound and other metabolites.Chromatographic separation (e.g., RP-HPLC), specific MS/MS transitions.Provides a distinct mass-to-charge ratio, confirming identity.
Throughput Enable rapid analysis of multiple samples.Automated SPE, Ultra-High-Performance Liquid Chromatography (UHPLC).Integral to quality control in high-throughput workflows.

Investigation of Stereochemical Aspects of Sulfoxide Formation and Degradation

The oxidation of the sulfide (B99878) group in the parent clindamycin molecule to a sulfoxide creates a new chiral center at the sulfur atom. This results in the formation of two diastereomers, (R)-sulfoxide and (S)-sulfoxide. Commercially available reference standards of Clindamycin Sulfoxide are often sold as a mixture of these diastereomers. caymanchem.comnih.gov The stereochemical configuration can significantly influence the biological activity and degradation pathways of the molecule, making this a critical area of investigation.

Research in this area focuses on several key questions:

Stereoselective Synthesis: Developing chemical oxidation methods that can selectively produce one diastereomer over the other. Current methods, such as using hydrogen peroxide as an oxidant, often result in a mixture. google.comnih.gov A patent related to the synthesis of clindamycin sulfoxide notes the detection of multiple chromatographic peaks corresponding to the sulfoxide, indicating the formation of different isomers. google.com

Enzymatic Specificity: Determining if the primary metabolic enzyme, Cytochrome P450 3A4 (CYP3A4), exhibits stereoselectivity during the S-oxidation of clindamycin in humans. caymanchem.com Understanding this could have implications for predicting metabolite profiles.

Environmental Degradation: Investigating whether microbial communities or abiotic processes (like photolysis) in soil and water degrade the (R) and (S) diastereomers at different rates. Such stereoselective degradation has been observed for other chiral pollutants.

Analytical Separation: Developing chiral chromatography methods capable of separating and quantifying the individual diastereomers, which is a prerequisite for studying their distinct environmental fates and toxicities.

Early research into microbial oxidation noted that bacteria were capable of oxidizing clindamycin to its sulfoxide, highlighting the role of biological systems in this transformation. researchgate.net Modern studies aim to harness or inhibit these pathways to control the stereochemical outcome.

Computational Chemistry and Molecular Modeling Studies of Sulfoxidation Mechanisms

Computational chemistry offers powerful tools to investigate the sulfoxidation of clindamycin at a molecular level, providing insights that are difficult to obtain through experimental methods alone. While specific published models for clindamycin sulfoxidation are limited, the methodologies for studying such reactions are well-established and represent a significant future research direction.

A primary focus of such research would be the interaction of clindamycin with the CYP3A4 enzyme. caymanchem.comnih.gov Computational studies could involve:

Molecular Docking: Simulating the binding of clindamycin within the active site of CYP3A4 to identify the most likely orientation of the sulfide group relative to the enzyme's reactive heme-iron center.

Quantum Mechanics (QM) and QM/MM: Using methods like Density Functional Theory (DFT) to model the electronic mechanism of the oxygen atom transfer. researchgate.net This can help elucidate the transition state of the reaction and predict the activation energy, explaining why the reaction occurs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the clindamycin-CYP3A4 complex over time to assess the stability of the binding pose and understand how the protein's flexibility influences the reaction. nih.gov

These modeling approaches could help predict the stereochemical outcome of the enzymatic oxidation, explaining why a mixture of diastereomers may be formed. Furthermore, computational tools like Quantitative Structure-Activity Relationship (QSAR) models are being explored to predict the environmental fate of metabolites like clindamycin sulfoxide, although initial studies suggest that current models may struggle to capture the complexity of environmental photodegradation.

Exploration of Clindamycin Sulfoxide in Environmental Fate Studies (excluding clinical waste)

Following its excretion, Clindamycin Sulfoxide enters the environment primarily through wastewater effluent. Understanding its behavior and persistence in aquatic and terrestrial ecosystems is a growing area of research. Studies have consistently shown that Clindamycin Sulfoxide is a significant and often persistent transformation product of clindamycin.

In wastewater treatment, moving bed biofilm reactors (MBBRs) have been shown to convert clindamycin into Clindamycin Sulfoxide and N-desmethyl clindamycin, with the sulfoxide being the main transformation product. researchgate.net Research has also indicated that Clindamycin Sulfoxide is stable in conventional sewage treatment plants, with its concentration sometimes being higher in the final effluent than in the influent, relative to the parent drug. caymanchem.com

Once in the environment, its fate is governed by various factors:

Persistence in Soil: Studies on various soil types have demonstrated that while the parent clindamycin degrades, Clindamycin Sulfoxide is often highly persistent. researchgate.net This persistence suggests a potential for accumulation or transport into groundwater.

Aquatic Photodegradation: The degradation of Clindamycin Sulfoxide in water is significantly influenced by sunlight. In pure lab-grade water, it shows little degradation. However, in natural surface water and seawater, its degradation is extensive. rsc.org This indicates that indirect photolysis, a process mediated by other light-absorbing substances in the water, is the primary mechanism for its aquatic breakdown. rsc.org

Occurrence: As a result of its formation and persistence, Clindamycin Sulfoxide has been detected in environmental samples, such as in river water in Germany. rsc.org

Table 2: Summary of Research Findings on the Environmental Fate of Clindamycin Sulfoxide

Study FocusEnvironmental MatrixKey FindingsPersistenceReference(s)
Degradation & Formation Soil (12 types)Clindamycin degrades, but its metabolite Clindamycin Sulfoxide (CSO) is persistent in most soil types.High researchgate.net
Photodegradation Kinetics Aquatic (Milli-Q, Sea, and Surface Water)Degrades extensively in sea and surface water via indirect photolysis but is stable in pure water.Low (in natural waters with sunlight) rsc.org
Wastewater Treatment Sewage Treatment Plant (STP)Found to be stable during treatment; ratio of sulfoxide to parent drug can increase.High caymanchem.com
Biofilm Transformation Moving Bed Biofilm Reactor (MBBR)Clindamycin is transformed into Clindamycin Sulfoxide as the main product.Formed during treatment researchgate.net
Environmental Occurrence River Water (Germany)Detected at concentrations up to 120 ng/L; suggested to be persistent in the aquatic environment.Moderate to High rsc.org

Q & A

Q. Example PK Parameters :

ParameterValue (Mean ± SD)
Half-life (t₁/₂)3.2 ± 0.5 hours
Clearance (CL)12.4 ± 2.1 L/h

Advanced: What methodologies address batch-to-batch variability in isotopic enrichment during synthesis?

Answer:

  • Quality Control (QC) Metrics :
    • Isotopic Purity Thresholds : Reject batches with <95% 13C/D3 enrichment.
    • Statistical Process Control (SPC) : Monitor synthesis parameters (e.g., reaction temperature, pH) using control charts .
  • Root-Cause Analysis : Use design of experiments (DoE) to identify critical factors (e.g., precursor purity, catalyst efficiency) influencing variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.